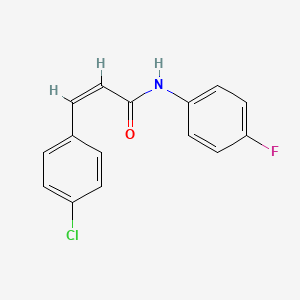
3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylamide family and has a molecular formula of C16H11ClFNO. CF3 is a white crystalline solid that is soluble in organic solvents and has a melting point of 160-162°C.
Scientific Research Applications
Industrial and Agricultural Applications
3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is a compound structurally related to acrylamide, which is primarily used in industrial applications to synthesize polyacrylamide. Polyacrylamide has diverse applications, serving as a soil conditioner, in wastewater treatment, and in industries such as cosmetics, paper, and textiles. It's also crucial in laboratories as a solid support for protein separation by electrophoresis (Friedman, 2003).
Food Industry
In the food industry, acrylamide is a topic of interest due to its presence in heat-treated carbohydrate-rich foods, such as bakery products and potatoes. Its formation, which is linked to the Maillard reaction, is influenced by the presence of sugars and amino acids. Efforts in the industry focus on understanding and mitigating acrylamide formation to minimize potential health risks (Keramat, Lebail, Prost & Jafari, 2011).
Coordination Chemistry
Acrylamide's coordination chemistry is significant in understanding its reactivity, especially in biological systems. Research has explored the coordination of acrylamide with various transition metals, which can shed light on its potential role in biological processes and its health effects related to food consumption (Girma, Lorenz, Blaurock & Edelmann, 2005).
Health and Safety Assessments
Significant research has been devoted to understanding the health implications of acrylamide exposure, particularly due to its presence in food and its industrial applications. Studies have explored its neurotoxicity, reproductive toxicity, genotoxicity, and carcinogenicity. This comprehensive research aims to inform risk assessments and develop strategies to mitigate adverse health effects (Pennisi, Malaguarnera, Puglisi, Vinciguerra, Vacante & Malaguarnera, 2013).
Nanotechnology and Drug Delivery
Acrylamide-based microgels have garnered attention due to their responsive behavior and chemical stability, making them candidates for applications in nanotechnology, drug delivery, sensing, and catalysis. Research in this field focuses on the synthesis, properties, and potential uses of these microgels, offering a critical overview of recent progress and future perspectives (Begum, Farooqi, Ahmed, Sharif, Wu & Irfan, 2019).
properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVLFJLZIBVCU-KMKOMSMNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

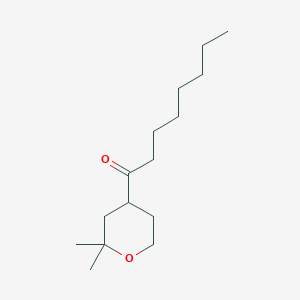


![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2432129.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2432131.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2432132.png)
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2432133.png)

![1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2432135.png)
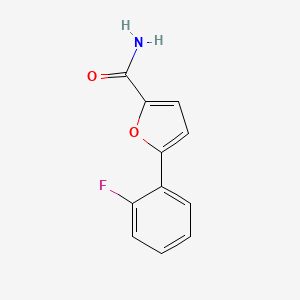
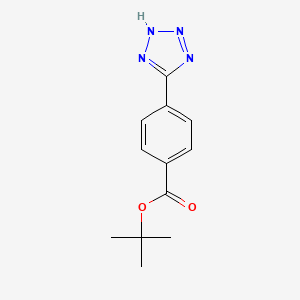
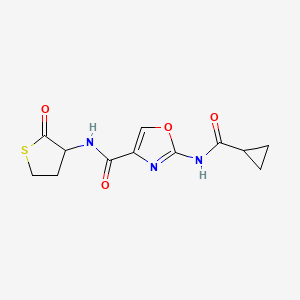
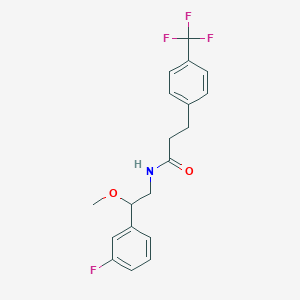
![2-Cyclopropyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2432144.png)